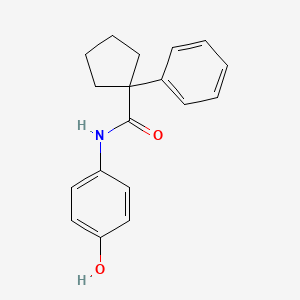

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

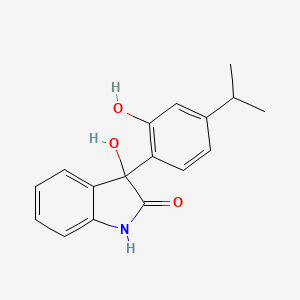

The compound “N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” is an amide derivative, which contains a cyclopentane ring, a phenyl group, and a 4-hydroxyphenyl group .

Molecular Structure Analysis

The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy . Unfortunately, without specific data for this compound, a detailed analysis isn’t possible.Applications De Recherche Scientifique

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has been extensively studied for its potential applications in the field of dentistry. It has been found to have a unique mechanism of action that allows it to enhance the remineralization of teeth, making it a promising treatment option for dental caries. This compound has also been investigated for its potential use in the prevention and treatment of other dental conditions such as erosion, hypersensitivity, and orthodontic white spot lesions.

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide, also known as N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE, has been reported to inhibit the growth of several human cancer cell lines It is suggested that its action might be both retinoid-receptor-dependent and retinoid-receptor-independent .

Mode of Action

N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE interacts with its targets by inhibiting cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is suggested that this compound induces cell death in a number of tumor cell types, activating multiple mechanisms depending on dose and cell type . It is also suggested that N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D .

Pharmacokinetics

It is known that fenretinide, a compound with a similar structure, accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Result of Action

The molecular and cellular effects of N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE’s action involve the induction of apoptosis in cancer cells . This compound causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Action Environment

It is known that various factors can influence the breakdown of similar compounds in the environment . These factors include the presence of other non-targeted organic pollutants, the harsh environment of natural wastewater, biotic and abiotic variables, molecular characteristics and microbial diversity, other physicochemical qualities of soil, redox potential, and pH .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is its ability to enhance the remineralization of teeth, making it a promising treatment option for dental caries. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is that it can be difficult to incorporate into dental products due to its poor solubility in water.

Orientations Futures

There are a number of future directions for research on N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide. One area of interest is the development of new formulations that can improve the solubility and stability of this compound in dental products. Another area of interest is the investigation of the potential use of this compound in the prevention and treatment of other dental conditions such as erosion, hypersensitivity, and orthodontic white spot lesions. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other dental materials and treatments.

Méthodes De Synthèse

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is synthesized by the condensation of N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxylic acid with casein phosphopeptides (CPPs) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting this compound product is purified by column chromatography and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that the compound may play a role in lipid metabolism and membrane biology .

Cellular Effects

The compound has been associated with the inhibitory effect on the entry of the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is achieved through a decrease in membrane fluidity in a DEGS1-independent manner .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS). The compound is a well-known ROS-inducing agent . The increase in intracellular ROS generation was found to be associated with the inhibitory effect of the compound on SARS-CoV-2 entry .

Metabolic Pathways

Its interaction with DEGS1 suggests that it may be involved in lipid metabolism .

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-16-10-8-15(9-11-16)19-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11,20H,4-5,12-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTMHELOORPJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2689609.png)

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2689612.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2689616.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2689621.png)

![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 4-phenylpiperazinyl ketone](/img/structure/B2689629.png)